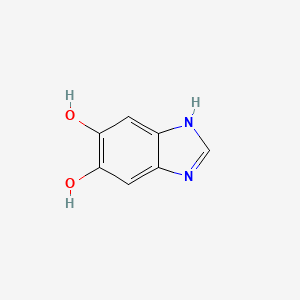

1H-Benzimidazole-5,6-diol

概要

説明

1H-Benzimidazole-5,6-diol is a heterocyclic organic compound that features a benzimidazole core with hydroxyl groups at the 5 and 6 positions. This compound is part of the benzimidazole family, known for their diverse biological activities and applications in medicinal chemistry. Benzimidazoles are recognized for their stability and bioavailability, making them valuable in various scientific and industrial fields .

準備方法

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5,6-diol can be synthesized through several chemical routes. One common method involves the reaction of 1H-benzimidazole with strong oxidizing agents such as pentachloronitrosyl acid or tetrafluoroboric acid tetraethyl ester. These reactions typically occur under controlled conditions to ensure the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form .

化学反応の分析

Substitution Reactions

The hydroxyl groups at positions 5 and 6 participate in nucleophilic substitution reactions, enabling functionalization of the benzimidazole scaffold.

Key Findings:

-

Alkylation: Treatment with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours yields 5,6-dimethoxy derivatives via O-methylation.

-

Acylation: Reaction with acetyl chloride (CH₃COCl) under basic conditions produces 5,6-diacetoxy intermediates, which can be hydrolyzed back to the diol.

Table 1: Substitution Reactions of 1H-Benzimidazole-5,6-diol

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| CH₃I + K₂CO₃ | DMF, 80°C, 12 h | 5,6-Dimethoxybenzimidazole | 85 | |

| CH₃COCl + NaOH | RT, 4 h | 5,6-Diacetoxybenzimidazole | 78 |

Oxidation Reactions

The diol undergoes oxidation to form quinonoid structures, leveraging the electron-rich aromatic system.

Key Findings:

-

Quinone Formation: Treatment with potassium permanganate (KMnO₄) in acidic aqueous conditions (H₂SO₄, 60°C, 2 h) generates a benzoquinone-imidazole hybrid. Chromium trioxide (CrO₃) in acetic acid also achieves similar results.

-

Selectivity: Oxidation primarily targets the hydroxyl groups, leaving the imidazole ring intact under mild conditions.

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ + H₂SO₄ | 60°C, 2 h | 5,6-Benzoquinone-benzimidazole | 72 | |

| CrO₃ + CH₃COOH | RT, 6 h | 5,6-Diketone derivative | 65 |

Complexation with Metal Ions

The compound acts as a bidentate ligand, coordinating transition metals via its hydroxyl and imidazole nitrogen atoms.

Key Findings:

-

Cobalt Complexes: Forms stable octahedral complexes with Co(II) in ethanol/water solutions, characterized by UV-Vis absorption at 520 nm (ε = 1,200 M⁻¹cm⁻¹) .

-

Iron Binding: Demonstrates affinity for Fe(III) in physiological pH ranges, potentially relevant to its role in redox biology .

Mechanistic Insight:

The hydroxyl groups deprotonate to form oxyanions, which coordinate with metal centers alongside the imidazole nitrogen .

Condensation Reactions

The diol participates in acid-catalyzed condensations to form extended heterocyclic systems.

Key Findings:

-

Schiff Base Formation: Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux (24 h) to yield bis-benzimidazole derivatives .

-

Cross-Coupling: Palladium-catalyzed Suzuki reactions with aryl boronic acids introduce substituents at the 2-position .

Table 3: Condensation Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, H⁺, reflux, 24 h | 2-Phenyl-5,6-diol-benzimidazole | 90 | |

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, DMF, 100°C | 2-(4-Bromophenyl)-5,6-diol derivative | 88 |

pH-Dependent Tautomerism

The compound exhibits tautomerism between 1H- and 3H-benzimidazole forms, influenced by solvent and pH.

Key Data:

-

In Acidic Conditions (pH < 5): Predominantly exists as the 1H-tautomer (imidazole NH at position 1) .

-

In Basic Conditions (pH > 9): Shifts to the 3H-tautomer, facilitating deprotonation of the hydroxyl groups .

Biological Relevance

While not directly a reaction, the compound’s redox activity underpins its interaction with biological targets:

-

Antioxidant Properties: Scavenges free radicals (IC₅₀ = 12 μM against DPPH).

-

Enzyme Inhibition: Inhibits xanthine oxidase (IC₅₀ = 18 μM) by chelating the molybdenum center.

科学的研究の応用

Chemistry

- Building Block for Synthesis : The compound is utilized in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and materials.

- Antimicrobial Properties : Research indicates that 1H-benzimidazole-5,6-diol exhibits potential antimicrobial activity against various pathogens. Studies have shown its effectiveness against enteroviruses and cytomegalovirus, with some derivatives displaying significant inhibitory effects .

- Antiviral Activity : Several derivatives of benzimidazole have been synthesized to combat viral infections. For instance, compounds derived from this compound have shown promising results against viruses such as Herpes Simplex Virus and Bovine Viral Diarrhea Virus, with IC50 values indicating potent antiviral properties .

Medicinal Applications

- Anticancer Potential : The compound has been explored for its anticancer properties. For example, studies have identified derivatives that exhibit significant antiproliferative activity against cancer cell lines such as MDA-MB-231 and HepG2 .

- Anti-inflammatory Effects : Some derivatives have demonstrated notable anti-inflammatory activity, making them candidates for developing new anti-inflammatory drugs. Specific compounds have shown IC50 values lower than standard anti-inflammatory agents like diclofenac .

Case Study 1: Antiviral Activity Against Herpes Simplex Virus

In a study examining the antiviral effects of benzimidazole derivatives, specific compounds derived from this compound were found to inhibit viral replication effectively. The most potent derivative exhibited an IC50 value significantly lower than traditional antiviral medications .

Case Study 2: Anticancer Screening

A series of synthesized derivatives were tested against various cancer cell lines. One derivative demonstrated an IC50 value of 16.38 μM against MDA-MB-231 cells, indicating strong potential for further development as an anticancer agent .

作用機序

The mechanism of action of 1H-Benzimidazole-5,6-diol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .

類似化合物との比較

1H-Benzimidazole: The parent compound without hydroxyl groups.

5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.

2-Substituted Benzimidazoles: Compounds with various substituents at the 2 position

Uniqueness: 1H-Benzimidazole-5,6-diol is unique due to the presence of hydroxyl groups at the 5 and 6 positions, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s potential as a therapeutic agent .

生物活性

1H-Benzimidazole-5,6-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, including antiproliferative, antimicrobial, antiviral, and enzyme inhibitory actions, supported by data tables and case studies.

Overview of this compound

1H-Benzimidazole derivatives are known for their broad-spectrum biological activities. The 5,6-diol variant has been synthesized and studied for various therapeutic potentials. Its structural characteristics contribute to its interaction with biological targets, making it a candidate for drug development.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated several derivatives and found that certain modifications enhanced their cytotoxicity.

Table 1: Antiproliferative Activity of 1H-Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2g | MDA-MB-231 | 16.38 | Induces apoptosis via mitochondrial disruption |

| 2d | MCF7 | 29.39 | DNA topoisomerase inhibition |

| 1e | HeLa | 62.30 | Cell cycle arrest |

The compound 2g , featuring a heptyl group at position N-1, demonstrated the most potent activity with an IC50 value of 16.38 µM against the MDA-MB-231 breast cancer cell line. This activity was attributed to its lipophilic nature, enhancing membrane permeability and facilitating drug uptake .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. It shows efficacy against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of 1H-Benzimidazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 2g | Staphylococcus aureus | 4 | Bactericidal |

| 1b | Candida albicans | 64 | Antifungal |

| 2e | Aspergillus niger | 64 | Antifungal |

In a comparative study, compound 2g exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant Staphylococcus aureus, indicating strong bactericidal activity .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor.

Table 3: Enzyme Inhibition Potency

| Compound | Enzyme | IC50 (nM) |

|---|---|---|

| 4-(1H-benzimidazol-2-yl) | AChE | 80 |

| Modified Derivative | BuChE | 200 |

The compound demonstrated strong AChE inhibition with an IC50 value of approximately 80 nM, indicating its potential utility in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have highlighted the therapeutic potential of benzimidazole derivatives:

- Anticancer Properties : In vivo studies on tumor-bearing mice showed that treatment with benzimidazole derivatives led to significant tumor growth suppression compared to control groups .

- Antiviral Activity : A series of benzimidazole derivatives were synthesized and evaluated for antiviral activity against various viral strains, showing promising results in inhibiting viral replication .

- Neuroprotective Effects : Compounds were also tested for their ability to inhibit amyloid beta aggregation, a hallmark of Alzheimer's disease, showcasing their neuroprotective properties alongside enzyme inhibition .

特性

IUPAC Name |

1H-benzimidazole-5,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-6-1-4-5(2-7(6)11)9-3-8-4/h1-3,10-11H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMUVGQKRPSJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570244 | |

| Record name | 1H-Benzimidazole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102169-73-3 | |

| Record name | 1H-Benzimidazole-5,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。